

Benchmarking Purity: A Comparative Analysis of Synthesized 4-Aminopyrimidin-5-ol

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Compound of Interest

Compound Name: 4-Aminopyrimidin-5-ol

Cat. No.: B1283993

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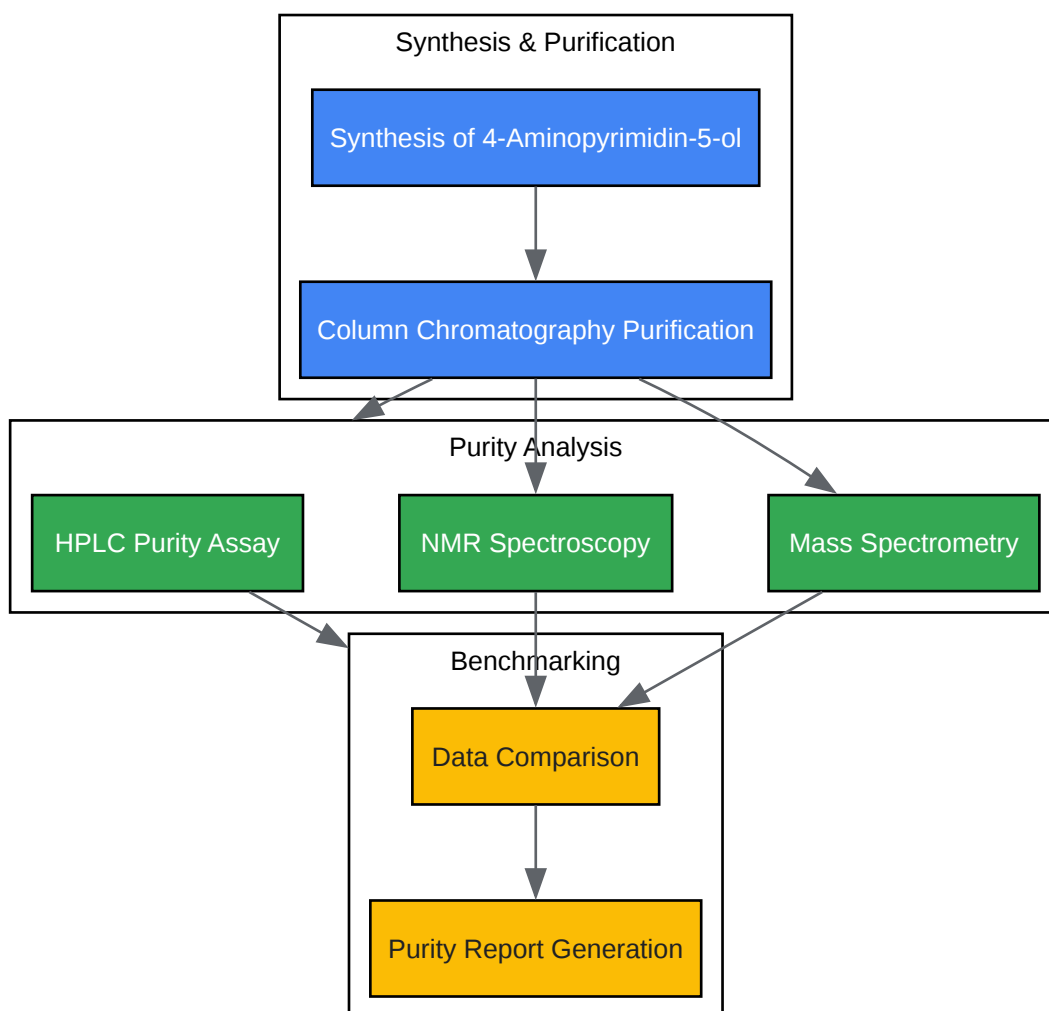
This guide provides a comprehensive comparison of the purity of a newly synthesized batch of **4-Aminopyrimidin-5-ol** against commercially available reference standards. The objective is to present an objective evaluation of the synthesized product's performance, supported by experimental data, for researchers, scientists, and professionals in drug development.

Introduction

4-Aminopyrimidin-5-ol is a crucial intermediate in the synthesis of various biologically active molecules. Its purity is of paramount importance as impurities can significantly impact the yield, safety, and efficacy of the final pharmaceutical products. This guide outlines the analytical methodologies used to assess the purity of a laboratory-synthesized batch of **4-Aminopyrimidin-5-ol** and compares it with two commercial standards.

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the purity assessment of the synthesized **4-Aminopyrimidin-5-ol**.



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Caption: Workflow for Purity Benchmarking of **4-Aminopyrimidin-5-ol**.

Data Presentation

The purity of the synthesized **4-Aminopyrimidin-5-ol** was quantitatively compared against two commercially available standards. The results are summarized in the table below.

Sample	Source	Stated Purity	Observed Purity (HPLC, %)	Major Impurity (%)
Synthesized Batch	In-house	-	99.2%	0.5% (Unidentified)
Commercial Std. A	Supplier 1	≥98%	98.5%	1.1% (Starting Material)
Commercial Std. B	Supplier 2	≥99%	99.5%	0.3% (Solvent Residue)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient Program:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30-31 min: 95% to 5% B
 - 31-35 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.

- Injection Volume: 10 μ L.
- Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Proton (¹H) NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- Carbon (¹³C) NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.75 mL of DMSO-d₆.

Mass Spectrometry (MS)

- Instrumentation: Waters Xevo G2-XS QToF Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.

- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range: 50-500 m/z.
- Sample Preparation: Samples were diluted to 10 µg/mL in methanol and infused directly into the mass spectrometer.

Discussion

The synthesized batch of **4-Aminopyrimidin-5-ol** demonstrated a high purity of 99.2% as determined by HPLC analysis. This is comparable to, and in one case exceeds, the purity of the commercially available standards. The major impurity in the synthesized batch was an unidentified species at a level of 0.5%. In contrast, Commercial Standard A contained a notable amount of unreacted starting material, while Commercial Standard B had a small residual solvent peak.

The ¹H NMR and ¹³C NMR spectra of the synthesized compound were consistent with the expected structure of **4-Aminopyrimidin-5-ol**, and no significant impurity peaks were observed. Mass spectrometry confirmed the molecular weight of the compound.

Conclusion

The in-house synthesis and purification protocol for **4-Aminopyrimidin-5-ol** yields a product with a purity level that is competitive with commercially available standards. The analytical data presented in this guide provides a clear benchmark for the quality of the synthesized material, making it suitable for use in further research and development activities.

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